REACTION_CXSMILES
|
CON(C)[C:4]([C:6]1[CH:7]=[CH:8][C:9]([N:12]2[CH2:17][CH2:16][N:15]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:14][CH2:13]2)=[N:10][CH:11]=1)=[O:5].[CH3:26][Mg]Br>C1COCC1>[OH:5][CH:4]([C:6]1[CH:7]=[CH:8][C:9]([N:12]2[CH2:17][CH2:16][N:15]([C:18]([O:20][C:21]([CH3:23])([CH3:24])[CH3:22])=[O:19])[CH2:14][CH2:13]2)=[N:10][CH:11]=1)[CH3:26]
|
Name
|
tert-Butyl 4-(5-(methoxy(methyl)carbamoyl)pyridin-2-yl)piperazine-1-carboxylate
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Quantity
|
1.45 g
|
Type
|
reactant
|
Smiles
|
CON(C(=O)C=1C=CC(=NC1)N1CCN(CC1)C(=O)OC(C)(C)C)C
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Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
followed by addition of another 1.5 mL aliquot
|
Type
|
TEMPERATURE
|
Details
|
the mixture was warmed to room temperature
|
Type
|
CUSTOM
|
Details
|
The solution was then partitioned with ethyl ether and water
|
Type
|
WASH
|
Details
|
the organic phase washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
followed by portion-wise addition of sodium borohydride solid (250 mg) over 10 minutes
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
to stir at room temperature another 10 minutes
|
Duration
|
10 min
|
Type
|
CONCENTRATION
|
Details
|
then concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned with ethyl ether and water
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted ethyl ethyl ether (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
OC(C)C=1C=CC(=NC1)N1CCN(CC1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.48 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |